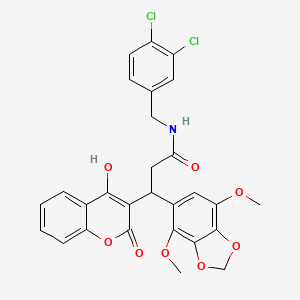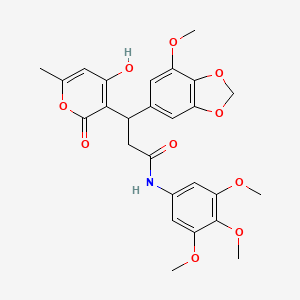![molecular formula C26H22FN3O B11060529 6-(2-fluorophenyl)-5-(4-methylphenyl)-7-phenyl-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one](/img/structure/B11060529.png)
6-(2-fluorophenyl)-5-(4-methylphenyl)-7-phenyl-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-fluorophenyl)-5-(4-methylphenyl)-7-phenyl-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one is a complex organic compound with a unique structure that includes fluorophenyl, methylphenyl, and phenyl groups attached to a tetrahydropyrrolo[3,4-e][1,4]diazepinone core
Preparation Methods
The synthesis of 6-(2-fluorophenyl)-5-(4-methylphenyl)-7-phenyl-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrrolo[3,4-e][1,4]diazepinone core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the fluorophenyl, methylphenyl, and phenyl groups: These groups can be introduced through various substitution reactions, often using reagents such as halides and organometallic compounds.
Purification and isolation: The final compound is purified using techniques such as chromatography and recrystallization.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
6-(2-fluorophenyl)-5-(4-methylphenyl)-7-phenyl-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with others. Common reagents include halides and nucleophiles.
Addition: Addition reactions can occur at the double bonds or other reactive sites within the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-(2-fluorophenyl)-5-(4-methylphenyl)-7-phenyl-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.
Materials Science: The unique structure of this compound makes it a candidate for use in the development of advanced materials with specific properties.
Biological Research: Researchers investigate the biological activity of this compound, including its interactions with enzymes and receptors.
Industrial Applications: The compound’s properties may be exploited in various industrial processes, including catalysis and the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 6-(2-fluorophenyl)-5-(4-methylphenyl)-7-phenyl-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
6-(2-fluorophenyl)-5-(4-methylphenyl)-7-phenyl-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one can be compared with other similar compounds, such as:
Benzodiazepines: These compounds share a similar diazepine core but differ in their substituents and overall structure.
Fluorophenyl derivatives: Compounds with fluorophenyl groups may have similar properties but differ in their overall molecular framework.
Pyrrolo[3,4-e][1,4]diazepinones: Other compounds in this class may have different substituents, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific combination of substituents and the resulting properties.
Properties
Molecular Formula |
C26H22FN3O |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
6-(2-fluorophenyl)-5-(4-methylphenyl)-7-phenyl-1,2,3,6-tetrahydropyrrolo[3,4-e][1,4]diazepin-8-one |
InChI |
InChI=1S/C26H22FN3O/c1-17-11-13-18(14-12-17)23-22-24(29-16-15-28-23)26(31)30(19-7-3-2-4-8-19)25(22)20-9-5-6-10-21(20)27/h2-14,25,29H,15-16H2,1H3 |
InChI Key |
IVCFRPALKQANDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NCCNC3=C2C(N(C3=O)C4=CC=CC=C4)C5=CC=CC=C5F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Benzyl-5-nitro-6-[2-oxo-2-(2-thienyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11060449.png)
![2-Methoxy-5-[3-(7-methoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B11060452.png)


![N-benzyl-5-methyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11060475.png)
![2-{3-[(4,6-dimethylpyrimidin-2-yl)amino]-5-oxo-1-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B11060476.png)

![5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-(tetrahydrofuran-2-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11060492.png)
![2-(5-Methoxy-1h-benzo[d]imidazol-2-yl)propan-2-amine](/img/structure/B11060498.png)
![4-[2-(3-fluorophenyl)ethyl]-N-(4-methoxyphenyl)piperidine-1-carbothioamide](/img/structure/B11060503.png)
![2-(4-Methoxyphenyl)-4-[3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B11060505.png)
![Methyl 2-methyl-7-[(3-phenylpropanoyl)amino]-1,3-benzoxazole-5-carboxylate](/img/structure/B11060511.png)
![3,4-dimethoxy-N-{4-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}benzenesulfonamide](/img/structure/B11060527.png)
